molecular formula C6HF4I B1611540 1,2,4,5-Tetrafluoro-3-iodobenzene CAS No. 5243-24-3

1,2,4,5-Tetrafluoro-3-iodobenzene

Cat. No. B1611540
CAS RN: 5243-24-3
M. Wt: 275.97 g/mol
InChI Key: WCDGZBXJPUDDGP-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3-iodobenzene is a chemical compound with the molecular formula C6HF4I and a molecular weight of 275.97 g/mol1. It is also known by other names such as 1-iodo-2,3,5,6-tetrafluorobenzene2.



Synthesis Analysis

The synthesis of 1,2,4,5-Tetrafluoro-3-iodobenzene is not explicitly mentioned in the search results. However, there are references to the synthesis of similar compounds. For instance, tetrafluoro-substituted aryne, 3,4,5,6-tetrafluoro-1,2-dehydrobenzene, has been generated in situ from 2-amino-3,4,5,6-tetrafluorobenzoic acid3.



Molecular Structure Analysis

The molecular structure analysis of 1,2,4,5-Tetrafluoro-3-iodobenzene is not available due to the expiration of the web search results.



Chemical Reactions Analysis

The chemical reactions involving 1,2,4,5-Tetrafluoro-3-iodobenzene are not explicitly mentioned in the search results. However, there are references to the reactivity of similar compounds. For example, tetrafluoro-substituted aryne, 3,4,5,6-tetrafluoro-1,2-dehydrobenzene, has shown reactivity in reactions with 1,2,4-triazines3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4,5-Tetrafluoro-3-iodobenzene include a density of 2.15g/cm3 and a boiling point of 177.3ºC at 760 mmHg4.


Scientific Research Applications

Conducting Polymer Research

1,2,4,5-Tetrafluoro-3-iodobenzene has been studied for its role in conducting polymer research. It is used in the synthesis of fluorine compounds which further contributes to the study of fluorinated materials. The process involves multiple steps, starting from 1,2,4,5-Tetrafluorobenzene conversion to various other complex compounds, ultimately yielding partially fluorinated polyphenylenevinylene, a versatile fluorinated molecule with significant applications in materials science (Krebs & Jensen, 2003).

Electrocatalytic Fluorination

The compound also finds its application in the electrochemical fluorination of organosulfur compounds. The process uses polystyrene-supported iodobenzene and tetraethylammonium chloride, leading to the production of fluorinated compounds with moderate to good yields. Remarkably, the mediatory activity of the iodobenzene derivative remains unchanged even after multiple recycle uses (Sawamura et al., 2010).

Photocatalyzed Benzylic Fluorination

1,2,4,5-Tetrafluoro-3-iodobenzene contributes to the photocatalyzed oxidation of benzylic compounds. This process, which involves 1,2,4,5-tetracyanobenzene and Selectfluor, provides a metal-free and mild route to synthetically efficient benzylic fluorides. This system's efficiency is attributed to the formation of intermediate radical cations in the key radical forming step (Bloom et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, iodobenzene, indicates that it is combustible and harmful if swallowed or inhaled5. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area5.


Future Directions

The future directions for the use of 1,2,4,5-Tetrafluoro-3-iodobenzene are not explicitly mentioned in the search results. However, there are references to the potential applications of similar compounds. For instance, tetrafluoro-substituted aryne, 3,4,5,6-tetrafluoro-1,2-dehydrobenzene, has been used in the synthesis of pharmaceuticals3.


properties

IUPAC Name

1,2,4,5-tetrafluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4I/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDGZBXJPUDDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501799
Record name 1,2,4,5-Tetrafluoro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetrafluoro-3-iodobenzene

CAS RN

5243-24-3
Record name 1,2,4,5-Tetrafluoro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Iodo-4H-tetrafluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
E Bosch, NP Bowling - Crystal Growth & Design, 2019 - ACS Publications
The role of cooperative nonconventional hydrogen bonding and halogen bonding in the formation of supramolecular polymers is explored. In particular, the cocrystallization of 1-bromo-…
Number of citations: 10 pubs.acs.org
J Shen, R Ye, H Zeng - Angewandte Chemie, 2021 - Wiley Online Library
Strategies to generate heteromeric peptidic ensembles via a social self‐sorting process are limited. Herein, we report a crystal packing‐inspired social self‐sorting strategy broadly …
Number of citations: 9 onlinelibrary.wiley.com
E Bosch, CJ Powell, HR Krueger Jr… - Crystal Growth & …, 2023 - ACS Publications
The ability of 1,2,4,5-tetrachloro-3-iodobenzene to act as a template to form a pair of polymorphic cocrystals with trans-1,2-bis(4-pyridyl)ethylene is reported. After exposure to ultraviolet …
Number of citations: 0 pubs.acs.org
YP Budiman, SA Westcott, U Radius… - Advanced Synthesis & …, 2021 - Wiley Online Library
Organoboron compounds are well known building blocks for many organic reactions. However, under basic conditions, polyfluorinated aryl boronic acid derivatives suffer from instability …
Number of citations: 40 onlinelibrary.wiley.com
D Bulfield, SM Huber - The Journal of Organic Chemistry, 2017 - ACS Publications
Polyfluorinated biphenyls are interesting and promising substrates for many different applications. Unfortunately, all current methods for the syntheses of these compounds only work for …
Number of citations: 38 pubs.acs.org
S Biswas, A Das - ChemNanoMat, 2021 - Wiley Online Library
Polymers have long been known to us for their versatile utility in our daily lives. With many years of successful advancement in controlled polymer synthesis and supramolecular …
Number of citations: 18 onlinelibrary.wiley.com
J Burdon, PL Coe, CR Marsh, JC Tatlow - Tetrahedron, 1966 - Elsevier
The pentafluorohalogenobenzenes react with nucleophiles mainly at the position para to the halogen; ortho replacement occurs to a lesser extent and diminishes in the order C 6 F 5 Cl …
Number of citations: 31 www.sciencedirect.com
L Reid - 2017 - search.proquest.com
High-surface-area materials are ideal for recyclable supports and solid phases for heterogeneous catalysis and for chromatography because they allow for a large number of substrate-…
Number of citations: 2 search.proquest.com
YP Budiman - 2020 - search.proquest.com
Fluorinated compounds are an important motif, particularly in pharmaceuticals, as one-third of the top performing drugs have fluorine in their structures. Fluorinated biaryls also have …
Number of citations: 3 search.proquest.com

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